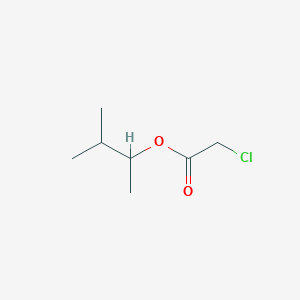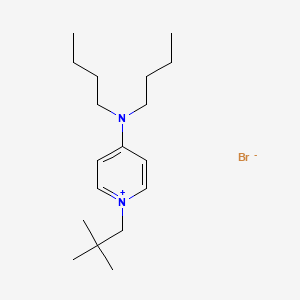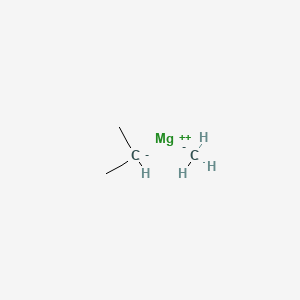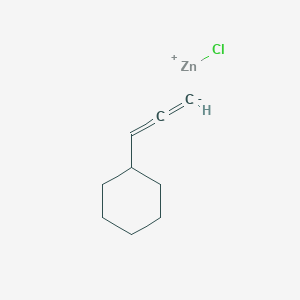![molecular formula C13H16N2O4S B14359852 Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate CAS No. 93953-27-6](/img/structure/B14359852.png)
Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate is an organic compound characterized by its unique structural features It contains an ethyl ester group, a but-2-enoate moiety, and a diazenyl linkage to a 4-methylbenzene-1-sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate typically involves the reaction of ethyl acetoacetate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an enolate intermediate, which then undergoes diazotization and coupling with the sulfonyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The sulfonyl group can also participate in binding interactions with proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate: Similar structure but with different substituents on the phenyl ring.
Ethyl 3-[(E)-(4-chlorobenzene-1-sulfonyl)diazenyl]but-2-enoate: Contains a chlorine substituent instead of a methyl group.
Uniqueness
Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate is unique due to the presence of the 4-methylbenzene-1-sulfonyl group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
93953-27-6 |
|---|---|
Molekularformel |
C13H16N2O4S |
Molekulargewicht |
296.34 g/mol |
IUPAC-Name |
ethyl 3-[(4-methylphenyl)sulfonyldiazenyl]but-2-enoate |
InChI |
InChI=1S/C13H16N2O4S/c1-4-19-13(16)9-11(3)14-15-20(17,18)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
YDJCQCSQVWWYRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C)N=NS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)

![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)






![N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine](/img/structure/B14359819.png)
![({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol](/img/structure/B14359821.png)

![Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate](/img/structure/B14359840.png)
![2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14359866.png)
